molecular formula C11H8F2O2 B11894748 1-(Difluoromethoxy)-6-naphthol

1-(Difluoromethoxy)-6-naphthol

Cat. No.: B11894748
M. Wt: 210.18 g/mol
InChI Key: IXLZYSWYUJIWGA-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-6-naphthol is an organic compound characterized by the presence of a difluoromethoxy group attached to a naphthol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-6-naphthol typically involves the introduction of a difluoromethoxy group into a naphthol structure. One common method is the reaction of 6-naphthol with difluoromethylating agents under specific conditions. For example, the use of difluoromethyl ethers in the presence of a base can facilitate the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)-6-naphthol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .

Scientific Research Applications

1-(Difluoromethoxy)-6-naphthol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-6-naphthol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity, affecting its biological and chemical behavior. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

  • 1-(Trifluoromethoxy)-6-naphthol
  • 1-(Methoxy)-6-naphthol
  • 1-(Chloromethoxy)-6-naphthol

Comparison: 1-(Difluoromethoxy)-6-naphthol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the difluoromethoxy group can enhance the compound’s stability and reactivity, making it more suitable for specific applications .

Properties

Molecular Formula

C11H8F2O2

Molecular Weight

210.18 g/mol

IUPAC Name

5-(difluoromethoxy)naphthalen-2-ol

InChI

InChI=1S/C11H8F2O2/c12-11(13)15-10-3-1-2-7-6-8(14)4-5-9(7)10/h1-6,11,14H

InChI Key

IXLZYSWYUJIWGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C(=C1)OC(F)F

Origin of Product

United States

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